Methyl 1-cyanocyclopentanecarboxylate
Overview
Description
Methyl 1-cyanocyclopentanecarboxylate is an organic compound with the molecular formula C8H11NO2. It is a liquid at room temperature and is primarily used in chemical research and synthesis. The compound is known for its unique structure, which includes a cyclopentane ring, a cyano group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-cyanocyclopentanecarboxylate can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentanone with malononitrile in the presence of a base to form 1-cyanocyclopentanone. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyanocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Aminocyclopentanecarboxylate derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 1-cyanocyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for various materials.
Mechanism of Action
The mechanism of action of methyl 1-cyanocyclopentanecarboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of various biologically active compounds. The pathways involved include enzyme-catalyzed reactions and non-enzymatic transformations .
Comparison with Similar Compounds
Methyl 1-cyanocyclopentanecarboxylate can be compared with similar compounds such as:
Methyl 1-cyanocyclohexanecarboxylate: Similar structure but with a six-membered ring.
Ethyl 1-cyanocyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 1-cyanocyclobutanecarboxylate: Similar structure but with a four-membered ring.
The uniqueness of this compound lies in its five-membered ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 1-cyanocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAJNDDGAHBMQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627953 | |
Record name | Methyl 1-cyanocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40862-12-2 | |
Record name | Methyl 1-cyanocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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